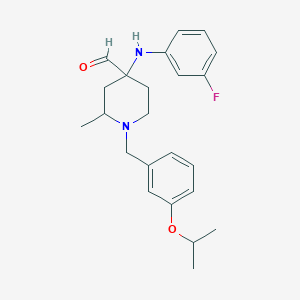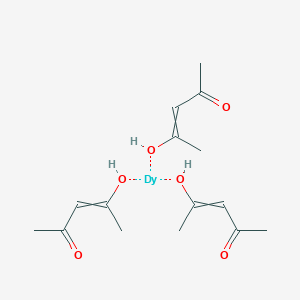
SAMARIUM TELLURIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium telluride is a chemical compound composed of samarium and tellurium. It is a member of the rare earth metal tellurides and exhibits unique physical and chemical properties. This compound is known for its intermediate valence fluctuation, which makes it an intriguing subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Samarium telluride can be synthesized using various methods, including hydrothermal synthesis, chemical vapor deposition, and electrodeposition . These methods involve the reaction of samarium and tellurium under controlled conditions to form the desired compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through high-temperature solid-state reactions. This involves heating a mixture of samarium and tellurium powders in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 800°C to 1000°C until the formation of this compound is complete .
Chemical Reactions Analysis
Types of Reactions: Samarium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic structure of samarium and tellurium atoms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or samarium diiodide.
Substitution: Substitution reactions can occur with halogens or other chalcogenides under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of samarium oxide and tellurium dioxide .
Scientific Research Applications
Samarium telluride has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism by which samarium telluride exerts its effects is primarily based on its electronic structure and valence state fluctuations. The compound can undergo charge transfer between samarium and tellurium atoms, leading to unique electronic and magnetic properties. These properties are exploited in various applications, including catalysis and electronic devices .
Comparison with Similar Compounds
Samarium Monophosphide: A semiconductor with a bandgap similar to silicon.
Samarium Diiodide: Known for its use in reductive transformations in organic chemistry.
Uniqueness of Samarium Telluride: this compound stands out due to its intermediate valence fluctuation and charge transfer properties, which are not commonly observed in other samarium compounds. This makes it a valuable material for studying electronic and magnetic phenomena .
Properties
CAS No. |
12040-00-5 |
|---|---|
Molecular Formula |
Sm2Te3 |
Molecular Weight |
683.52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)
![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)

